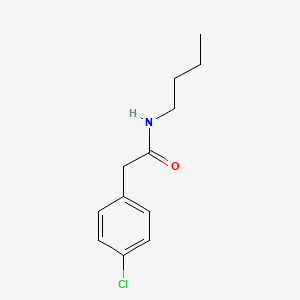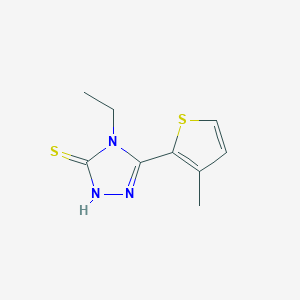![molecular formula C22H16ClNO3S2 B4558743 5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)
5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves several key steps: chlorination, Friedel-Crafts reaction, alkylation, Knoevenagel condensation, and reduction. One example includes the synthesis of a structurally related compound, demonstrating the complexity and multi-step nature of these syntheses, yielding a total yield of 6.3% (Ma Bao-shun, 2004).
Molecular Structure Analysis
The crystal structure and molecular geometry of thiazolidinone derivatives can be analyzed using X-ray single crystal diffraction, NMR, and computational studies. Such analyses provide insights into the non-planar structure of these molecules, detailed geometric parameters, and intra- and intermolecular interactions, contributing to their stability and reactivity (N. Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinones engage in various chemical reactions, reflecting their chemical properties. These include addition reactions with thiols, cycloaddition with nitrile oxides, and interactions leading to the formation of structurally diverse derivatives. The reactions showcase the compound's reactivity towards nucleophilic and electrophilic agents, leading to a broad range of possible chemical transformations (H. Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. These properties can be tailored by modifying the compound's structure, as seen in various synthesis studies (Benqun Yang & De‐Hong Yang, 2011).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including their reactivity, stability, and interactions with various chemical groups, are fundamental to their biological activity and potential applications. Studies on the reactions of these compounds with different agents provide insights into their chemical behavior and potential as scaffolds for further chemical modifications (K. Kandeel & A. S. Youssef, 2001).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives has been a subject of interest due to their broad spectrum of biological activities. Research by Popov-Pergal et al. (2010) introduces a method for synthesizing 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, indicating the versatility of the thiazolidinone core for modifications and the importance of structural variations in determining biological activity (Popov-Pergal et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been extensively explored. Vicini et al. (2006) reported that novel 2-thiazolylimino-5-arylidene-4-thiazolidinones exhibit potent antimicrobial activity against a range of Gram-positive bacteria, highlighting the substituted 5-arylidene moiety's role in enhancing antimicrobial efficacy (Vicini et al., 2006).
Antineoplastic and Antimycobacterial Activities
Compounds synthesized from thiazolidinone derivatives have shown promising activities in cancer and tuberculosis treatment. Atamanyuk et al. (2013) discovered that certain thiazolidinones containing a naphthoquinone moiety exhibit moderate selectivity against melanoma cancer cells and promising antimycobacterial activity, indicating their potential in targeted therapies (Atamanyuk et al., 2013).
Supramolecular Structures
The study of supramolecular structures of thiazolidinones, as conducted by Delgado et al. (2005), provides insight into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds, offering a deeper understanding of their interaction mechanisms at the molecular level (Delgado et al., 2005).
properties
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S2/c1-26-18-10-13(11-19-21(25)24-22(28)29-19)9-17(23)20(18)27-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,24,25,28)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKIXDEHSKJIA-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B4558675.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4558680.png)
![5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4558688.png)
![dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate](/img/structure/B4558703.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4558727.png)
![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4558749.png)
![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)

